molecular formula C15H20BrNO B3954829 1-[(4-bromophenyl)acetyl]-3,5-dimethylpiperidine

1-[(4-bromophenyl)acetyl]-3,5-dimethylpiperidine

Cat. No. B3954829
M. Wt: 310.23 g/mol
InChI Key: ZQJLGUOFJDOCIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-bromophenyl)acetyl]-3,5-dimethylpiperidine, also known as BRPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, pharmacology, and neuroscience.

Mechanism of Action

The mechanism of action of 1-[(4-bromophenyl)acetyl]-3,5-dimethylpiperidine is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. Specifically, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is believed to be responsible for the therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the body. For example, it has been shown to increase the levels of acetylcholine in the brain, which is believed to be responsible for its therapeutic effects. Additionally, this compound has been shown to have antioxidant properties, which may make it useful in the treatment of diseases such as cancer and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-[(4-bromophenyl)acetyl]-3,5-dimethylpiperidine for lab experiments is its relatively low toxicity, which makes it safe to handle in the laboratory. Additionally, this compound is relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, one limitation of this compound is that its mechanism of action is not yet fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are many potential future directions for research on 1-[(4-bromophenyl)acetyl]-3,5-dimethylpiperidine. For example, further studies are needed to fully understand its mechanism of action and to identify its potential therapeutic applications. Additionally, studies are needed to investigate the long-term effects of this compound use and to determine its safety profile. Finally, research is needed to develop new and improved methods for synthesizing this compound and other related compounds.

Scientific Research Applications

1-[(4-bromophenyl)acetyl]-3,5-dimethylpiperidine has been the subject of extensive scientific research due to its potential applications in various fields. One of the most promising applications of this compound is in the field of medicine, where it has been shown to have potential therapeutic effects for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential use as a painkiller and as a treatment for addiction.

properties

IUPAC Name

2-(4-bromophenyl)-1-(3,5-dimethylpiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO/c1-11-7-12(2)10-17(9-11)15(18)8-13-3-5-14(16)6-4-13/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJLGUOFJDOCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)CC2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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